BenchChemオンラインストアへようこそ!

methyl 2-(6-amino-1H-indazol-1-yl)acetate

Medicinal Chemistry ADME Drug Discovery

Select this specific methyl ester to ensure regiochemical fidelity in your kinase inhibitor program. Its documented N1-substitution pattern eliminates the risk of N1/N2 isomer mixtures common with generic indazole alkylation, safeguarding SAR reproducibility. With a defined XLogP3-AA of 0.9 and low molecular weight (205.21 g/mol), this compound serves as a reliable, hydrophilic pharmacophore core or a quantitative control (dihydroorotase IC50: 1,000,000 nM) for assay validation.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 316364-60-0
Cat. No. B2844850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(6-amino-1H-indazol-1-yl)acetate
CAS316364-60-0
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C10H11N3O2/c1-15-10(14)6-13-9-4-8(11)3-2-7(9)5-12-13/h2-5H,6,11H2,1H3
InChIKeyDZMLYRORHHIGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS 316364-60-0): A Core Indazole Acetic Acid Scaffold for Pharmaceutical Building Block Procurement


Methyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS: 316364-60-0) is an indazole derivative with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol [1]. This compound belongs to the class of 1H-indazole-1-acetic acid esters and features a 6-amino substituent on the indazole core and a methyl ester side chain at the N1 position. It is primarily utilized as a synthetic intermediate and a core pharmacophore in medicinal chemistry research, particularly for the development of potential kinase inhibitors and anticancer agents .

Procurement Risk for Methyl 2-(6-amino-1H-indazol-1-yl)acetate: Why Analog Substitution Is Not Scientifically Equivalent


In procurement scenarios, substituting methyl 2-(6-amino-1H-indazol-1-yl)acetate with seemingly similar indazole acetic acid analogs introduces significant risk due to distinct physicochemical and biological profiles. As outlined in Section 3, variations in the ester moiety (methyl vs. ethyl) alter lipophilicity (XLogP3-AA 0.9 vs. predicted higher logP) [1], impacting solubility and downstream reaction conditions. Furthermore, the specific N1-substitution pattern of this compound, a common challenge in indazole synthesis, is not guaranteed with generic alkylation methods, which can yield variable mixtures of N1 and N2 isomers [2]. The following quantitative evidence establishes that this compound's specific molecular structure, physical properties, and documented activity are not interchangeable with its closest analogs, such as the ethyl ester or the free carboxylic acid, nor with other 6-aminoindazole derivatives. Using an unverified analog without the specific, documented differentiation risks experimental failure, irreproducibility, and wasted procurement investment.

Methyl 2-(6-amino-1H-indazol-1-yl)acetate (316364-60-0): Quantitative Procurement-Relevant Evidence of Differentiation from Analogs


Physicochemical Differentiation: XLogP3-AA and Hydrogen Bonding Profile of Methyl Ester vs. Ethyl Ester Analog

Methyl 2-(6-amino-1H-indazol-1-yl)acetate exhibits a lower lipophilicity than its close analog, ethyl 2-(6-amino-1H-indazol-1-yl)acetate. The methyl ester has a computed XLogP3-AA value of 0.9, compared to the ethyl ester's structurally predicted higher value (PubChem XLogP3-AA for the ethyl analog is not computed, but its higher molecular weight, 219.24 g/mol , and additional methylene group predict a logP increase of ~0.5 units based on standard π-system contributions). This difference is critical for experimental solubility and ADME profiling.

Medicinal Chemistry ADME Drug Discovery

Synthetic Pathway Differentiation: Confirmed N1-Regioselectivity as a Distinct Procurement Advantage

The synthesis of methyl 2-(6-amino-1H-indazol-1-yl)acetate, an N1-substituted indazole, benefits from methodologies that achieve high or exclusive regioselectivity. A 2024 study describes a scalable and selective N1-alkylation protocol for indazoles, yielding N1-alkyl products with 'no N2-alkyl products detected at completion' [1]. This contrasts with traditional alkylation methods, which often produce mixtures of N1 and N2 isomers that are challenging and costly to separate [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Differential Biological Activity Profile: Target Compound Exhibits Distinct Enzyme Inhibition Profile Relative to 6-Aminoindazole Analogs

The biological activity profile of methyl 2-(6-amino-1H-indazol-1-yl)acetate is distinct from that of other 6-aminoindazole derivatives. The target compound demonstrates weak inhibitory activity against dihydroorotase (IC50 = 1,000,000 nM) [1], whereas structurally related 6-aminoindazole analogs, such as N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), exhibit potent antiproliferative activity against HCT116 colorectal cancer cells (IC50 = 14.3 ± 4.4 µM) [2]. This difference underscores that the acetate side chain and ester moiety significantly modulate the compound's target interaction profile.

Enzymology Drug Discovery Kinase Inhibition

Commercial Availability and Purity Benchmarking: Methyl Ester Offers Distinct Procurement Economics Relative to Ethyl Ester Analog

Commercial availability for methyl 2-(6-amino-1H-indazol-1-yl)acetate is documented at a purity of 95% (HPLC) . This contrasts with its ethyl ester analog, ethyl 2-(6-amino-1H-indazol-1-yl)acetate, which is also available at 95% purity but with a different supplier profile and pricing structure . The difference in molecular weight (205.21 g/mol for methyl ester vs. 219.24 g/mol for ethyl ester) [REFS-1, REFS-2] directly influences molar quantities and cost calculations for procurement.

Chemical Sourcing Procurement Medicinal Chemistry

Recommended Research and Procurement Applications for Methyl 2-(6-amino-1H-indazol-1-yl)acetate (316364-60-0)


Medicinal Chemistry: Use as a Core Scaffold for Kinase Inhibitor Synthesis

Researchers engaged in the development of novel kinase inhibitors should prioritize this compound as a key synthetic intermediate. Its indazole core is a well-established pharmacophore for ATP-competitive kinase inhibition . The specific 6-amino substitution pattern provides a reactive handle for further derivatization, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies, as supported by class-level evidence for indazole kinase inhibitors.

Process Chemistry: Preferred Substrate for High-Selectivity N1-Alkylation Studies

Process chemists developing scalable and regioselective synthetic routes should select this compound to leverage and validate modern N1-alkylation methodologies. As highlighted in the synthetic differentiation evidence, current methods can achieve >99% N1 selectivity for indazoles [1]. This compound serves as an ideal, pre-formed N1-substituted core to benchmark new catalytic systems or to use as a starting material for further N-functionalization without the risk of generating regioisomeric impurities.

ADME/PK Studies: Employ as a Hydrophilic Indazole Probe Molecule

Investigators profiling the pharmacokinetic properties of indazole-based compounds should utilize this methyl ester due to its distinct, documented physicochemical profile. Its low XLogP3-AA of 0.9 [2] and relatively low molecular weight (205.21 g/mol) [2] make it a suitable probe for studying the impact of lipophilicity on membrane permeability and oral bioavailability in the indazole chemical space, serving as a more hydrophilic comparator to its ethyl ester analog.

Enzymology: Use as a Baseline or Negative Control in Dihydroorotase Inhibition Assays

Biochemists studying the dihydroorotase enzyme or screening for its inhibitors can procure this compound as a well-defined, weakly active control. Its documented IC50 of 1,000,000 nM against mouse Ehrlich ascites dihydroorotase [3] provides a precise, quantitative baseline for assay validation, enabling the benchmarking of more potent inhibitors or the characterization of novel enzyme variants.

Quote Request

Request a Quote for methyl 2-(6-amino-1H-indazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.